molecular formula C10H12FNO2 B1398819 4-Tert-butyl-2-fluoro-1-nitrobenzene CAS No. 1369872-47-8

4-Tert-butyl-2-fluoro-1-nitrobenzene

Cat. No.: B1398819
CAS No.: 1369872-47-8
M. Wt: 197.21 g/mol
InChI Key: JRUHECGHNPBWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-fluoro-1-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a tert-butyl group at the para position, a fluorine atom at the ortho position, and a nitro group at the meta position relative to the tert-butyl substituent. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing nitro group and steric hindrance from the bulky tert-butyl group, which can influence reactivity and regioselectivity in further reactions .

Properties

CAS No.

1369872-47-8

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

4-tert-butyl-2-fluoro-1-nitrobenzene

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3

InChI Key

JRUHECGHNPBWPA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])F

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-tert-butyl-2-fluoro-1-nitrobenzene, a comparison is made with analogous nitroaromatic compounds. Below is an analysis of key structural and functional differences:

Substituent Effects on Physical Properties

The tert-butyl group in this compound significantly increases steric bulk compared to smaller substituents (e.g., methyl or chloro groups). For example:

  • 4-Methyl-2-fluoro-1-nitrobenzene : The methyl group offers less steric hindrance, leading to higher solubility in polar solvents compared to the tert-butyl analog.
  • 4-Chloro-2-fluoro-1-nitrobenzene : The electron-withdrawing chlorine atom enhances electrophilic substitution reactivity at the meta position relative to the nitro group, whereas the tert-butyl group in the target compound directs reactions to less hindered positions .

Reactivity in Nitro Reduction

The nitro group in this compound is less prone to reduction under mild conditions compared to compounds with electron-donating substituents. For instance:

  • 4-Methoxy-2-fluoro-1-nitrobenzene : The methoxy group donates electrons via resonance, accelerating nitro reduction to an amine. In contrast, the tert-butyl group’s inductive electron-donating effect is minimal, resulting in slower reduction kinetics .

Research Findings and Industrial Relevance

Recent studies highlight the utility of this compound in synthesizing fluorinated bioactive molecules. Its steric profile allows for controlled functionalization, reducing side reactions common in less hindered analogs. Industrial catalogs, such as AK Scientific’s product listings, emphasize its availability at 95% purity, underscoring its reliability for large-scale applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.